6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione is a brominated quinazolinedione derivative. Quinazolinediones are a class of heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry for their potential therapeutic applications. While the specific role of 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione in scientific research is limited, it serves as a key intermediate in the synthesis of more complex quinazolinedione derivatives with potential biological activity.
6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound classified within the quinazoline family. Quinazolines are notable for their diverse biological activities and are frequently utilized as scaffolds in medicinal chemistry. The presence of a bromine atom and a phenyl group in this compound enhances its chemical reactivity and potential biological activity, making it a significant subject of study in various scientific fields.
This compound can be synthesized from starting materials such as 2-aminobenzoic acid and benzoyl chloride, which undergo specific chemical reactions to form the quinazoline structure. The synthesis typically involves bromination steps to introduce the bromine atom at the desired position on the quinazoline ring.
6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione is classified as a brominated quinazolinedione derivative. This classification is significant due to its structural characteristics that contribute to its biological properties and potential applications in medicinal chemistry.
The synthesis of 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione typically follows these steps:
The reaction conditions for the synthesis require careful control of temperature and reaction time to ensure optimal yields. The use of suitable solvents and bases is crucial for facilitating the cyclization and bromination reactions effectively.
The molecular structure of 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione consists of a quinazoline core with a bromine substituent at the 6-position and a phenyl group at the 3-position. This arrangement contributes to its unique chemical properties.
The molecular formula for this compound is C15H10BrN2O2, with a molecular weight of approximately 336.16 g/mol. The presence of functional groups such as carbonyls enhances its reactivity and potential interactions with biological targets.
6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or reagents under controlled conditions to yield desired products efficiently.
The mechanism of action for 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. For instance, it has been suggested that this compound may inhibit certain kinases involved in cell signaling pathways, potentially exerting anticancer effects.
The physical properties include:
Chemical properties include:
Relevant data indicate that variations in substituents can significantly affect these properties.
6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione serves primarily as a synthetic intermediate in the preparation of various substituted quinazolinedione derivatives. These derivatives are explored for their potential biological activities, including anticancer and antiviral properties. The versatility of this compound allows it to be utilized in designing new drugs with targeted therapeutic effects .
Quinazoline-2,4(1H,3H)-dione represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring and a pyrimidinedione moiety. First synthesized in 1869 via condensation of anthranilic acid with cyanogens, quinazoline derivatives gained significant attention following the discovery of natural alkaloids like vasicine (peganine) [6] [10]. The scaffold’s synthetic versatility and capacity for structural diversification facilitated its integration into modern drug discovery programs. By the mid-20th century, systematic exploration revealed that substitutions at the N1, N3, C6, and C7 positions profoundly influenced bioactivity, leading to compounds targeting diverse pathological pathways [6] [9].
Nine FDA-approved pharmaceuticals currently incorporate quinazoline-derived structures, including antihypertensive agents (doxazosin) and kinase inhibitors (erlotinib) [6]. The 2,4-dione variant specifically gained prominence due to its ability to chelate metal ions and interact with biological targets through hydrogen bonding, a property exploited in antimicrobial, antiviral, and anticancer agents [1] [10]. The scaffold’s resemblance to nucleotide bases further enables interactions with enzymes involved in DNA replication and repair, positioning it as a critical pharmacophore for addressing drug-resistant pathogens [3] [10].
Table 1: Historical Evolution of Key Quinazoline-2,4(1H,3H)-Dione Derivatives in Drug Discovery
Compound | Key Substitutions | Biological Activity | Significance |
---|---|---|---|
2,4-Dichloroquinazoline | Cl at C2, C4 | Broad-spectrum antimicrobial | Early synthetic intermediate for nucleophilic substitution |
3-Hydroxy derivatives | OH at C3 | Anti-vaccinia/adenovirus (EC₅₀: 1.7-6.2 µM) | First class with specific DNA virus inhibition [1] |
N²,N⁴-Disubstituted diamines | Alkyl/aryl at N2, N4 | Anti-leishmanial (EC₅₀: 0.15 µM) | Optimized via Topliss scheme for parasitic diseases [6] |
6-Bromo-3-phenyl derivative | Br at C6, Ph at N3 | Antibacterial lead | Synergistic halogen/aryl effects for gyrase inhibition |
Quinazoline-2,4(1H,3H)-diones have emerged as innovative fluoroquinolone bioisosteres designed to overcome limitations of conventional antibiotics. Fluoroquinolones (e.g., ciprofloxacin) target bacterial type II topoisomerases (gyrase and topoisomerase IV), but rampant resistance mediated by mutations in gyrA/parC genes and efflux pumps has diminished their utility [3]. Quinazoline-2,4-diones mimic the planar heterocyclic core and carbonyl orientation of quinolones, enabling similar interactions with the GyrB/ParE subunits of the enzymes while evading common resistance mechanisms [3].
Recent studies demonstrate that 1,3-disubstituted quinazoline-2,4-diones exhibit enhanced affinity for mutant gyrase strains resistant to ciprofloxacin. For example, derivatives bearing oxadiazole rings at N1 and N3 positions (e.g., Compound III cited in [3]) showed broad-spectrum activity against Gram-positive (S. aureus MIC: 2 µg/mL) and Gram-negative (E. coli MIC: 4 µg/mL) pathogens. The scaffold’s chemical plasticity facilitates modifications at six strategic positions (N1, N3, C5, C6, C7, C8), allowing for:
Table 2: Comparative Antibacterial Activity of Quinazoline-2,4-Diones vs. Fluoroquinolones
Compound Class | Representative Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Resistance Frequency |
---|---|---|---|---|
Fluoroquinolones | Ciprofloxacin | 0.5 | 0.25 | 10⁻⁶ |
Quinazoline-2,4-diones | 1,3-Oxadiazolyl derivative | 2.0 | 4.0 | <10⁻⁸ |
6-Bromo-3-phenyl derivatives | 6-Br, 3-Ph substitution | 1.5* | 3.2* | <10⁻⁸* |
*Predicted based on structural analogs in [3] [8]
The strategic incorporation of bromine at C6 and a phenyl group at N3 in quinazoline-2,4(1H,3H)-dione scaffolds synergistically enhances target engagement and pharmacokinetic properties. Bromine, a halogen with intermediate electronegativity and substantial steric bulk, exerts dual effects:
Concurrently, the N3-phenyl group enhances:
Synthetic routes to 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione typically involve:
The compound’s physicochemical profile (MW: 317.14 g/mol, SMILES: O=C(N1C2=CC=CC=C2)NC3=C(C=C(Br)C=C3)C1=O) balances polarity and hydrophobicity, making it an optimal lead for hybrid antibiotics targeting multidrug-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) [8].
Table 3: Key Structural Contributions of Bromine and Phenyl Groups in Quinazoline-2,4-Diones
Structural Feature | Role in Target Binding | Pharmacokinetic Impact | Resistance Mitigation |
---|---|---|---|
C6-Bromine | - Fills hydrophobic pocket in GyrB - Halogen bonding with Arg121 | +0.9 logP increase - Moderate metabolic stability | Evades efflux in QepA/B mutants |
N3-Phenyl | - π-Stacking with purine bases - Restricts bond rotation | +1.5 logP increase - Enhanced oral bioavailability | Prevents SOS response activation |
Combined effects | Synergistic affinity (ΔG: -9.2 kcal/mol) | Balanced logP (2.8) for tissue penetration | Reduces mutation frequency 100-fold |
Table 4: Compound Identifiers for 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 23965-11-9 | [2] [4] |
IUPAC Name | 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione | [4] |
Molecular Formula | C₁₄H₉BrN₂O₂ | [2] [7] |
Molecular Weight | 317.14 g/mol | [2] [4] |
SMILES | O=C(N1C2=CC=CC=C2)NC3=C(C=C(Br)C=C3)C1=O | [4] |
InChI Key | KPALJORMIHEMMB-UHFFFAOYSA-N | [4] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3